3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A notable application of compounds structurally related to 3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide is in photodynamic therapy (PDT) for cancer treatment. Research has shown that certain zinc phthalocyanine derivatives, which share structural motifs with the mentioned compound, exhibit high singlet oxygen quantum yields. These properties are crucial for effective PDT, as they enable the generation of singlet oxygen species that can induce cell death in cancerous cells. The synthesized compounds have been characterized using various spectroscopic techniques and have demonstrated good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potentially valuable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Another research avenue for compounds related to 3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide is their potential antitumor activity. Studies have synthesized and tested various hetero-annulated carbazoles, including pyrimido carbazoles, for in vitro antitumor activity. Preliminary results from these studies suggest that specific pyrimido carbazole compounds exhibit significant selective growth inhibition on cancer cell lines, indicating their potential as therapeutic agents against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may belong to the class of extended flavonoids , which are known to interact with a variety of biological targets.
Mode of Action
As an extended flavonoid , it may interact with its targets by binding to their active sites, thereby modulating their activity. The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Extended flavonoids are known to be involved in a wide range of biological processes, including signal transduction, enzyme inhibition, and gene expression regulation. Therefore, this compound could potentially affect multiple biochemical pathways.
properties
IUPAC Name |
3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-29-17-5-3-2-4-13(17)11-23-18(27)8-9-26-12-24-19-15-10-14(22)6-7-16(15)25-20(19)21(26)28/h2-7,10,12,25H,8-9,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONTOLMEIADSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide |
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